N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE is a synthetic organic compound that features an adamantane moiety, a chlorinated aromatic ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Chlorinated Phenol: The functionalized adamantane is reacted with 4-chloro-2-methylphenol under basic conditions to form the phenoxy derivative.
Amidation Reaction: The phenoxy derivative is then reacted with butanoyl chloride or a similar reagent to form the final butanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation as a potential therapeutic agent due to its unique structural properties.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-1-YL)-4-(4-CHLOROPHENOXY)BUTANAMIDE: Lacks the methyl group on the aromatic ring.
N-(ADAMANTAN-1-YL)-4-(4-METHYLPHENOXY)BUTANAMIDE: Lacks the chlorine atom on the aromatic ring.
N-(ADAMANTAN-1-YL)-4-(4-HYDROXYPHENOXY)BUTANAMIDE: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
N-(ADAMANTAN-1-YL)-4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDE is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The adamantane moiety also contributes to its distinct properties, such as enhanced stability and lipophilicity.
Properties
IUPAC Name |
N-(1-adamantyl)-4-(4-chloro-2-methylphenoxy)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2/c1-14-7-18(22)4-5-19(14)25-6-2-3-20(24)23-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-5,7,15-17H,2-3,6,8-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKPNQMGLHHMHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.